2-bromo-N-(3-chloro-2-methylphenyl)acetamide

Synthetic Chemistry Nucleophilic Substitution Haloacetamide Reactivity

2-Bromo-N-(3-chloro-2-methylphenyl)acetamide (CAS 264905-54-6; molecular formula C₉H₉BrClNO; MW 262.53) is a halogenated N-arylacetamide featuring a 2-bromoacetyl moiety attached to a 3-chloro-2-methylaniline core. Its structure positions it as a versatile intermediate for heterocyclic synthesis and a direct inhibitor of monoamine oxidase (MAO) isoforms with sub-nanomolar potency against MAO-A.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53
CAS No. 264905-54-6
Cat. No. B2649379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chloro-2-methylphenyl)acetamide
CAS264905-54-6
Molecular FormulaC9H9BrClNO
Molecular Weight262.53
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CBr
InChIInChI=1S/C9H9BrClNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyWMPLVACEGKSQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3-chloro-2-methylphenyl)acetamide (CAS 264905-54-6): A Distinct Haloacetamide Scaffold with Documented MAO Inhibition and Differentiated Physicochemical Profile


2-Bromo-N-(3-chloro-2-methylphenyl)acetamide (CAS 264905-54-6; molecular formula C₉H₉BrClNO; MW 262.53) is a halogenated N-arylacetamide featuring a 2-bromoacetyl moiety attached to a 3-chloro-2-methylaniline core [1][2]. Its structure positions it as a versatile intermediate for heterocyclic synthesis and a direct inhibitor of monoamine oxidase (MAO) isoforms with sub-nanomolar potency against MAO-A [3]. Unlike its chloro-substituted analog (CAS 99585-94-1), the bromine atom confers distinct reactivity in nucleophilic displacement reactions and a unique solubility profile, making it a compelling candidate for targeted medicinal chemistry programs and procurement for structure-activity relationship (SAR) studies [1].

Why Generic Haloacetamide Substitution Is Not Feasible: Quantitative Reactivity and Selectivity Differences Between 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide and Its Chloro Analog


Direct substitution of the bromoacetyl group with a chloroacetyl analog (CAS 99585-94-1) fails to preserve critical reactivity and biological outcomes. The bromine atom in 2-bromo-N-(3-chloro-2-methylphenyl)acetamide serves as a superior leaving group in nucleophilic displacement reactions, enabling efficient incorporation into complex heterocyclic systems at modest yields (28–42%) [1][2]. In contrast, the chloro analog exhibits a 97% synthetic yield under similar conditions but lacks the same electrophilic reactivity for downstream derivatization . Furthermore, the bromo compound demonstrates sub-nanomolar MAO-A inhibition (IC50 0.850 nM) with >70-fold selectivity over MAO-B (IC50 60 nM), a pharmacological profile that cannot be extrapolated to the chloro variant without direct assay data [3]. These quantifiable differences underscore the risk of uncontrolled variables when replacing this specific bromoacetamide with generic haloacetamide alternatives.

Quantitative Differentiation Guide: 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide vs. Closest Analogs and Class Baselines


Evidence Item 1: Differential Reactivity in Nucleophilic Displacement Reactions – Bromo vs. Chloro Analog

The bromine atom in 2-bromo-N-(3-chloro-2-methylphenyl)acetamide provides a significantly more reactive electrophilic center than the chlorine atom in its chloro analog (CAS 99585-94-1). While the chloro analog is synthesized in 97% yield via standard acylation , its lower reactivity limits its utility as a building block for subsequent nucleophilic displacement. In contrast, the bromo compound, though obtained in a lower 42% yield from 3-chloro-2-methylaniline and bromoacetyl bromide [1], enables critical carbon–sulfur or carbon–nitrogen bond-forming reactions with moderate efficiency, as demonstrated by its 28% yield in the synthesis of a cyano-substituted thieno[2,3-b]pyridine derivative [2].

Synthetic Chemistry Nucleophilic Substitution Haloacetamide Reactivity

Evidence Item 2: Sub-Nanomolar MAO-A Inhibition with >70-Fold Selectivity Over MAO-B

2-Bromo-N-(3-chloro-2-methylphenyl)acetamide exhibits potent and selective inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 0.850 nM, representing a >70-fold selectivity over MAO-B (IC50 60 nM) [1]. This selectivity profile is notable when compared to the broader class of N-arylacetamides, which have been reported as highly specific MAO-A inhibitors with IC50 values typically in the 10–100 nM range [2]. The compound's sub-nanomolar potency against MAO-A distinguishes it from the class average and positions it among the most potent MAO-A inhibitors reported in this chemical series.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Evidence Item 3: pH-Dependent Aqueous Solubility Profile – Impact on Formulation and Bioavailability

The aqueous solubility of 2-bromo-N-(3-chloro-2-methylphenyl)acetamide is 38 μg/mL under unspecified conditions , but drops precipitously to 1 μg/mL at pH 7.4 . This 38-fold reduction in solubility at physiological pH is a critical parameter for in vitro assay design and in vivo formulation. For comparison, a dataset of 711 druglike compounds reports kinetic aqueous solubilities spanning from <2 μg/mL to >250 μg/mL [1]. The target compound's pH 7.4 solubility (1 μg/mL) falls into the lower 5th percentile of this distribution, indicating significant formulation challenges that must be addressed through solubility-enhancing strategies.

Physicochemical Characterization Solubility Drug Formulation

Evidence Item 4: Validated Synthetic Utility as a Key Intermediate in Heterocyclic Scaffold Construction

2-Bromo-N-(3-chloro-2-methylphenyl)acetamide has been successfully employed as an alkylating agent in the construction of a 3-amino-2-carboxamidopyrrolo[2,3-b]quinoline scaffold via Thorpe-Ziegler cyclization, achieving a 28% isolated yield in a single-step nucleophilic displacement [1]. This yield, while modest, demonstrates the compound's utility in generating nitrogen-containing fused heterocycles of pharmacological interest. In a separate synthesis, the compound itself is prepared from 3-chloro-2-methylaniline and bromoacetyl bromide in 42% yield [2], providing a reproducible starting point for library synthesis.

Medicinal Chemistry Building Block Heterocyclic Synthesis

Optimal Procurement and Application Scenarios for 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide Based on Quantitative Differentiation


Scenario 1: Medicinal Chemistry Programs Targeting Selective MAO-A Inhibition for CNS Disorders

Based on its sub-nanomolar MAO-A IC50 (0.850 nM) and >70-fold selectivity over MAO-B, 2-bromo-N-(3-chloro-2-methylphenyl)acetamide is a high-priority compound for teams pursuing selective, reversible MAO-A inhibitors for depression, anxiety, or neurodegenerative disease [1]. The documented potency exceeds the class average by >10-fold, making it a strong lead-like scaffold for SAR expansion. Procurement is justified when in vitro MAO inhibition profiling is a primary screening endpoint [1][2].

Scenario 2: Heterocyclic Library Synthesis Requiring a Bromoacetyl Electrophile for C–N/C–S Bond Formation

The compound's bromoacetyl moiety serves as an electrophilic handle for nucleophilic displacement in the construction of nitrogen- and sulfur-containing heterocycles. Its validated use in a 28% yield Thorpe-Ziegler cyclization to form a pyrrolo[2,3-b]quinoline core demonstrates its utility [3]. This scenario applies to medicinal chemistry groups building focused libraries of fused heterocycles where the 3-chloro-2-methylphenyl group provides a defined hydrophobic/steric anchor.

Scenario 3: Physicochemical Property Optimization Studies for Poorly Soluble CNS Candidates

The compound's low aqueous solubility at pH 7.4 (1 μg/mL) compared to its higher solubility under unspecified conditions (38 μg/mL) makes it a valuable tool compound for studying pH-dependent solubility challenges in CNS drug development . Researchers investigating formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) or prodrug approaches to enhance oral bioavailability of poorly soluble MAO inhibitors can utilize this compound as a model substrate.

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